5-Bromoisoquinolin-1-amine
Description
Overview of Isoquinoline (B145761) Derivatives in Chemical Science
Isoquinolines are a class of heterocyclic aromatic compounds composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. fiveable.me This structural motif is found in a wide array of natural products, particularly alkaloids, and synthetic molecules with significant pharmacological activities. fiveable.menih.gov The isoquinoline framework is considered a "privileged structure" in medicinal chemistry, meaning it is a recurring template for the development of new drugs. nih.gov
The chemical properties of isoquinolines, including their ability to undergo electrophilic and nucleophilic substitution reactions, make them versatile building blocks in organic synthesis. fiveable.me Their planar, aromatic nature also allows for π-stacking interactions, which are crucial in molecular recognition and the formation of advanced materials. fiveable.me Researchers have explored isoquinoline derivatives for applications in materials science, such as the development of conductive polymers and optical materials. amerigoscientific.com
Significance of Brominated Isoquinolines in Synthetic Methodologies
The introduction of a bromine atom onto the isoquinoline scaffold, creating brominated isoquinolines, significantly enhances their synthetic utility. Bromine's role as a good leaving group makes these compounds valuable precursors for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. orgsyn.org These reactions allow for the introduction of a wide range of functional groups, enabling the synthesis of complex molecular architectures.
Furthermore, the bromine substituent can influence the electronic properties and lipophilicity of the molecule, which can be advantageous in the design of new materials and pharmaceuticals. cymitquimica.comcymitquimica.com The process of bromination itself is a critical transformation in organic synthesis, with various reagents and conditions being developed to achieve high regioselectivity. acs.orgresearchgate.net For instance, the use of N-bromosuccinimide (NBS) in strong acids like sulfuric acid has been shown to be an effective method for the regioselective bromination of isoquinoline. researchgate.net
Role of Amino-Substituted Heterocycles in Advanced Organic Chemistry
Amino-substituted heterocycles are a fundamental class of compounds in organic chemistry, playing a crucial role in both biological systems and synthetic applications. The amino group, a versatile functional group, can act as a nucleophile, a base, or a directing group in various chemical reactions. orgsyn.org Its ability to participate in hydrogen bonding is also a key factor in molecular interactions. cymitquimica.com
In the context of heterocyclic chemistry, the introduction of an amino group can activate the ring towards certain reactions or provide a handle for further functionalization. rsc.orgresearchgate.net For example, the amino group can be acylated, alkylated, or used in the formation of new heterocyclic rings. orgsyn.orgacs.org This versatility makes amino-substituted heterocycles important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional materials.
Defining the Research Scope for 5-Bromoisoquinolin-1-amine
The research scope for this compound is primarily centered on its utility as a chemical intermediate in organic synthesis and its potential as a scaffold in medicinal chemistry and materials science. cymitquimica.comlookchem.com The compound's structure, featuring a reactive amino group at the 1-position and a synthetically versatile bromine atom at the 5-position, makes it a valuable building block. cymitquimica.com
Key areas of investigation include the development of efficient synthetic routes to this compound and the exploration of its reactivity in various chemical transformations. Researchers are interested in how the interplay between the amino and bromo substituents influences the outcomes of these reactions. The potential biological activities of derivatives synthesized from this compound are also a significant area of focus, driven by the established pharmacological importance of the isoquinoline core. cymitquimica.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromoisoquinolin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATENCABMFYJWGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652881 | |
| Record name | 5-Bromoisoquinolin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852570-80-0 | |
| Record name | 5-Bromoisoquinolin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Amino-5-bromoisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Derivatization of 5 Bromoisoquinolin 1 Amine
Reactions at the Amino Group
The amino group in 5-Bromoisoquinolin-1-amine, being an aromatic amine, exhibits typical nucleophilic character and can undergo a variety of reactions common to this class of compounds.
Acylation and Alkylation Reactions
The primary amino group of this compound is readily susceptible to acylation by reaction with acylating agents such as acid chlorides or anhydrides. This reaction typically proceeds under basic conditions to neutralize the acid byproduct, leading to the formation of the corresponding N-acyl-5-bromoisoquinolin-1-amine derivatives. The lone pair of electrons on the amide nitrogen of the product is delocalized through resonance with the carbonyl group, rendering it less nucleophilic than the starting amine and thus preventing over-acylation.
Alkylation of the amino group can be achieved using alkyl halides. However, these reactions can be challenging to control, often resulting in a mixture of mono- and poly-alkylated products. This is due to the fact that the product of the initial alkylation is also a nucleophile and can compete with the starting amine for the alkylating agent.
Diazotization and Subsequent Transformations
As a primary aromatic amine, this compound can undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid. jetir.org This reaction converts the amino group into a diazonium salt. Aryl diazonium salts are versatile intermediates in organic synthesis because the dinitrogen moiety is an excellent leaving group (N₂ gas), which can be displaced by a wide variety of nucleophiles.
One of the most common subsequent transformations of diazonium salts is the Sandmeyer reaction. nih.govorganic-chemistry.orgorganic-chemistry.org This reaction involves the use of copper(I) salts to introduce a range of substituents onto the aromatic ring. For example, treatment of the diazonium salt of this compound with copper(I) chloride, copper(I) bromide, or copper(I) cyanide would be expected to yield 1-chloro-5-bromoisoquinoline, 1,5-dibromoisoquinoline, or 5-bromo-1-cyanoisoquinoline, respectively. These transformations provide a powerful method for introducing a variety of functional groups at the 1-position of the isoquinoline (B145761) ring, which might be difficult to achieve through direct substitution methods. masterorganicchemistry.com
Formation of Schiff Bases and Related Imines
The primary amino group of this compound can condense with aldehydes and ketones to form imines, commonly known as Schiff bases. ekb.eg This reaction is typically catalyzed by an acid or a base and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The formation of Schiff bases is a reversible process. These imine derivatives are important in coordination chemistry and have been investigated for their biological activities. For instance, the reaction of this compound with a suitable aromatic aldehyde would yield the corresponding N-benzylidene-5-bromoisoquinolin-1-amine.
Derivatization for Analytical Purposes
For the purpose of analytical detection and quantification, particularly in chromatographic methods like HPLC, the amino group of this compound can be derivatized. sigmaaldrich.com Derivatization is often necessary when the parent compound lacks a suitable chromophore for UV-Vis detection or a fluorophore for fluorescence detection. Common derivatizing agents for primary amines include dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) and 9-fluorenylmethyl chloroformate (FMOC-Cl). nih.gov These reagents react with the amino group to introduce a highly fluorescent tag, significantly enhancing the sensitivity of detection. The choice of derivatizing agent and reaction conditions depends on the specific analytical method and the properties of the analyte.
Reactions at the Bromine Substituent
The bromine atom at the 5-position of the isoquinoline ring is a versatile handle for introducing molecular complexity through various cross-coupling reactions.
Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. yonedalabs.comlibretexts.orgnih.gov The Suzuki-Miyaura coupling is widely used for the formation of biaryl compounds. For example, the reaction of this compound with phenylboronic acid would yield 5-phenylisoquinolin-1-amine.
Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for the synthesis of substituted alkenes. A specific example of a Mizoroki-Heck reaction has been reported for 5-bromoisoquinoline (B27571), demonstrating the feasibility of this transformation on the isoquinoline core.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a combination of a palladium complex and a copper(I) salt. organic-chemistry.orgwikipedia.org The Sonogashira coupling is a key method for the synthesis of arylalkynes. The reaction of this compound with an alkyne such as phenylacetylene (B144264) would produce 5-(phenylethynyl)isoquinolin-1-amine.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orgorganic-chemistry.orglibretexts.org While the amino group of this compound can itself be a coupling partner in some contexts, the bromine atom allows for the introduction of a different amino group at the 5-position. For instance, reacting this compound with a primary or secondary amine in the presence of a suitable palladium catalyst and a base would lead to the formation of a 5-(substituted-amino)isoquinolin-1-amine derivative. beilstein-journals.org
The following table summarizes the general conditions for these cross-coupling reactions with aryl bromides.
| Reaction Name | Coupling Partner | Catalyst System | Base | Solvent |
| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Carbonate or phosphate (B84403) base | Toluene, Dioxane, DMF |
| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂, PdCl₂) | Organic or inorganic base | DMF, Acetonitrile |
| Sonogashira | Terminal alkyne | Pd catalyst and Cu(I) co-catalyst | Amine base (e.g., Et₃N, piperidine) | THF, DMF |
| Buchwald-Hartwig | Amine | Pd catalyst with phosphine (B1218219) ligand | Strong base (e.g., NaOtBu, K₃PO₄) | Toluene, Dioxane |
Reactions Involving the Isoquinoline Core
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.com The rate and regioselectivity of this reaction are governed by the substituents already present on the ring. makingmolecules.com The C-1 amino group in this compound is a powerful activating group and is ortho, para-directing. In the context of the isoquinoline ring system, the "ortho" positions relative to the C-1 amine are C-2 (a nitrogen atom, which is not susceptible to EAS) and the peri-position C-8. The "para" position is C-3.
Therefore, the activating and directing effect of the C-1 amine would be expected to direct incoming electrophiles to the C-8 and C-3 positions. The inherent reactivity of the isoquinoline nucleus must also be considered, but the strong activating nature of the amino group is likely to be the dominant factor. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (using SO₃/H₂SO₄). masterorganicchemistry.comlumenlearning.comlibretexts.org The bromine at C-5 is a deactivating, ortho, para-director, which would direct to C-4 and C-6, but its influence is significantly weaker than the activating effect of the amine.
Functionalization of C-H Bonds
The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and efficient strategy in modern organic synthesis, allowing for the construction of complex molecules from simpler precursors without the need for pre-functionalized starting materials. youtube.com In the context of the isoquinoline scaffold, the nitrogen atom within the ring can act as an intrinsic directing group, influencing the regioselectivity of C-H activation processes. This typically directs functionalization to the C8 position due to the formation of a stable five-membered palladacycle intermediate. mdpi.com
While specific studies detailing the C-H functionalization of this compound are not extensively documented in the literature, the principles of transition-metal-catalyzed C-H activation on related heterocyclic systems provide a framework for its potential reactivity. Rhodium(III)-catalyzed reactions, for instance, have been successfully employed for the synthesis of various isoquinoline and isoquinolone derivatives through the activation of C-H bonds on precursor molecules like benzamides and aryl amidines. nih.govacs.orgacs.orgrsc.org These methods generally involve the construction of the isoquinoline ring itself rather than the modification of a pre-existing one.
A plausible approach for the direct C-H functionalization of this compound would likely involve a transition metal catalyst, such as palladium or rhodium, coordinating to the nitrogen atom at position 2. This coordination would facilitate the activation of the proximate C-H bond at the C8 position. Subsequent reaction with a coupling partner, such as an alkene, alkyne, or aryl halide, would lead to the introduction of a new substituent at this site. The inherent challenge in such a transformation would be achieving selectivity for C-H activation over competing cross-coupling reactions at the C5-bromo position.
Table 1: Examples of Metal-Catalyzed C-H Functionalization for Isoquinoline Synthesis
| Catalyst System | Starting Materials | Coupling Partner | Product Type | Reference |
| [Rh(Cp)Cl₂]₂ / CsOAc | Aryl Amidines | α-MsO/TsO/Cl Ketones | 1-Aminoisoquinolines | acs.org |
| [Rh(Cp)Cl₂]₂ / AgSbF₆ | Benzoylhydrazines | Alkynes | Isoquinolones | rsc.org |
| Pd(OAc)₂ / Ligand | N-Methoxy Benzamides | 2,3-Allenoic Acid Esters | 3,4-Substituted Hydroisoquinolones | mdpi.com |
Note: The reactions listed above build the isoquinoline core via C-H activation and are presented to illustrate relevant methodologies.
Ring Annulation and Expansion Reactions
Ring annulation reactions are synthetic strategies that construct a new ring onto an existing molecular framework. For this compound, annulation would involve building a new carbocyclic or heterocyclic ring fused to the isoquinoline core, leading to more complex polycyclic systems. These reactions are often catalyzed by transition metals like palladium, which can facilitate the necessary bond-forming steps. du.eduorganic-chemistry.org
Literature on ring annulation starting directly from this compound is scarce. However, general methodologies for the palladium-catalyzed annulation of halo- and alkenyl-substituted aromatic compounds provide insight into potential pathways. For example, a palladium-catalyzed process could involve an initial cross-coupling reaction at the C5-bromo position, followed by an intramolecular C-H activation and cyclization to form a new fused ring.
One study on the reactivity of aminobromo- and dibromoisoquinolines with potassium amide in liquid ammonia (B1221849) demonstrated that certain substitution patterns can lead to ring contraction. Specifically, 3-amino-4-bromoisoquinoline was found to undergo ring contraction to form 1-cyanoisoindole. researchgate.net While not a ring expansion or a typical annulation for building larger systems, this highlights the complex reactivity of the bromoaminoisoquinoline scaffold under specific conditions.
Table 2: Potential Strategies for Annulation on the Isoquinoline Core
| Reaction Type | Key Reactants | Catalyst | Potential Product |
| Palladium-Catalyzed Annulation | o-Alkenylanilines, Alkynes | PdCl₂ / PPh₃ | Quinolines organic-chemistry.org |
| Palladium-Catalyzed Annulation | N-Methoxy Benzamides, Allenes | Pd(CH₃CN)₂Cl₂ | Isoquinolinones mdpi.com |
| Base-Induced Ring Contraction | 3-Amino-4-bromoisoquinoline, KNH₂ | None | 1-Cyanoisoindole researchgate.net |
Note: The examples illustrate general annulation principles on related structures, as direct examples for this compound are not specified in the cited literature.
Mechanistic Studies of Key Reactions
Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. For the derivatization of this compound, the mechanisms of palladium-catalyzed reactions are of particular interest, given their prominence in C-H activation and cross-coupling chemistry. myskinrecipes.com
A plausible generalized mechanism for a palladium-catalyzed C-H activation/annulation reaction, which could be applicable to derivatives of this compound, involves several key steps. mdpi.comresearchgate.net The catalytic cycle typically begins with the coordination of the palladium(II) catalyst to the directing group of the substrate—in this case, the nitrogen of the isoquinoline ring. This is followed by a concerted metalation-deprotonation (CMD) step to form a five-membered palladacycle intermediate. mdpi.com
Subsequently, the coupling partner (e.g., an alkyne or alkene) coordinates to the palladium center and undergoes migratory insertion into the palladium-carbon bond. The final step is a reductive elimination, which forms the new carbon-carbon or carbon-heteroatom bond of the annulated product and regenerates the active palladium catalyst, allowing it to re-enter the catalytic cycle. An oxidant is often required to regenerate the Pd(II) state from the Pd(0) formed after reductive elimination. mdpi.comresearchgate.net
While this provides a general model, specific mechanistic investigations on this compound are needed to elucidate the precise pathways, identify potential intermediates, and understand the interplay between reactivity at the C-H positions and the C-Br bond.
Applications and Advanced Research Areas of 5 Bromoisoquinolin 1 Amine
A Versatile Building Block in Organic Synthesis
The strategic placement of the bromo and amino functionalities on the isoquinoline (B145761) core makes 5-Bromoisoquinolin-1-amine a valuable precursor in a variety of organic transformations. These reactive sites allow for sequential and selective modifications, providing access to a wide array of complex molecules.
Synthesis of Diverse Heterocyclic Compounds
The dual reactivity of this compound facilitates its use in the construction of various fused heterocyclic systems. The amino group can participate in cyclization reactions, while the bromine atom offers a handle for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions.
A prime example of the synthetic utility of the isoquinoline scaffold is in the preparation of pyrazolo[3,4-g]isoquinolines. While not starting directly from this compound, analogous synthetic strategies can be envisioned. For instance, a substituted isoquinoline can be converted to a di-substituted derivative which, upon further reaction, yields the fused pyrazolo-isoquinoline system. Such compounds have been investigated as kinase inhibitors, highlighting the importance of the isoquinoline core in generating biologically active heterocyles.
Key reactions that can be employed to functionalize this compound for the synthesis of diverse heterocycles include:
Suzuki-Miyaura Coupling: The bromine atom at the 5-position is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a wide range of boronic acids and esters. This allows for the introduction of various aryl, heteroaryl, alkyl, and alkenyl substituents, significantly diversifying the molecular landscape.
Buchwald-Hartwig Amination: The bromo group can also undergo palladium-catalyzed Buchwald-Hartwig amination, enabling the formation of C-N bonds with a variety of amines. This reaction is instrumental in building complex nitrogen-containing heterocyclic structures.
Reactions of the Amino Group: The 1-amino group can act as a nucleophile in reactions to form fused rings. For example, it can react with α,β-unsaturated carbonyl compounds or other bifunctional electrophiles to construct new heterocyclic rings fused to the isoquinoline core.
Table 1: Potential Cross-Coupling Reactions Utilizing this compound
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | This compound | Arylboronic acid | Pd catalyst, Base | 5-Arylisoquinolin-1-amine |
| Buchwald-Hartwig | This compound | Secondary amine | Pd catalyst, Base | 5-(Dialkylamino)isoquinolin-1-amine |
| Sonogashira | This compound | Terminal alkyne | Pd/Cu catalyst, Base | 5-Alkynylisoquinolin-1-amine |
| Heck | This compound | Alkene | Pd catalyst, Base | 5-Alkenylisoquinolin-1-amine |
Preparation of Complex Molecular Architectures
The ability to selectively functionalize both the bromo and amino groups of this compound makes it an ideal starting material for the synthesis of intricate and multi-functionalized molecules. Orthogonal protection strategies can be employed to control the reactivity of the amino group while the bromine atom is modified, and vice-versa. This stepwise approach allows for the precise installation of various functionalities, leading to the construction of complex molecular architectures with defined stereochemistry and electronic properties.
The isoquinoline nucleus itself is a key component of many natural products and complex bioactive molecules. The functional handles present in this compound provide a strategic entry point for the total synthesis of such complex targets.
Role in Convergent and Divergent Synthesis Strategies
The distinct reactivity of the two functional groups in this compound allows for its application in both convergent and divergent synthetic strategies.
In a convergent approach , the this compound core can be elaborated separately with different functionalities before being combined in a final coupling step to assemble a complex molecule. For example, the amino group could be acylated or alkylated, while the bromo group is converted to a boronic ester. This modified isoquinoline fragment can then be coupled with another complex fragment in a Suzuki-Miyaura reaction.
In a divergent synthesis , a common intermediate derived from this compound can be used to generate a library of structurally related compounds. For instance, after a Suzuki coupling at the 5-position, the 1-amino group can be reacted with a variety of electrophiles to produce a diverse set of final products. This approach is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.
Medicinal Chemistry Scaffolds and Drug Discovery
The isoquinoline ring system is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. The incorporation of a bromine atom and an amino group, as in this compound, further enhances its potential for drug discovery applications.
Scaffold Design for Bioactive Molecules
The rigid isoquinoline core of this compound serves as an excellent scaffold for orienting functional groups in three-dimensional space to interact with biological targets such as enzymes and receptors. The bromine atom can be replaced with various substituents that can act as hydrogen bond donors or acceptors, or engage in hydrophobic or electrostatic interactions with the target protein. The amino group provides a key point for further functionalization to modulate properties like solubility, bioavailability, and target engagement.
A pertinent example, though not directly utilizing the 1-amino isomer, is the use of aminoisoquinolines in the design of Factor Xa inhibitors. In these studies, the aminoisoquinoline core serves as a central scaffold to which other functional groups are attached to optimize binding to the active site of the enzyme. This demonstrates the principle of using the aminoisoquinoline framework as a foundation for designing potent and selective inhibitors.
The isoquinoline scaffold is also a core component of inhibitors for a variety of kinases, which are critical targets in cancer therapy. The development of pyrazolo[3,4-g]isoquinoline derivatives as kinase inhibitors showcases the utility of this heterocyclic system in designing bioactive molecules. The ability to readily diversify the 5-position of this compound through cross-coupling reactions makes it an attractive starting material for generating libraries of potential kinase inhibitors.
Lead Compound Development and Optimization
In the process of drug discovery, once a "hit" compound with some desired biological activity is identified, it undergoes a process of lead optimization to improve its potency, selectivity, and pharmacokinetic properties. This compound is an ideal starting point for such optimization efforts.
Structure-activity relationship (SAR) studies are a cornerstone of lead optimization. By systematically modifying the structure of a lead compound and assessing the impact on its biological activity, medicinal chemists can identify the key structural features required for optimal performance. The two functional handles on this compound allow for rapid and systematic modifications.
For example, a library of analogs can be synthesized by performing Suzuki coupling with a diverse set of boronic acids at the 5-position. The resulting 5-arylisoquinolin-1-amines can then be further modified at the 1-amino position. The biological data from this library can provide crucial insights into the SAR, guiding the design of more potent and selective drug candidates.
Table 2: Exemplary Derivatization of this compound for SAR Studies
| Position of Modification | Reaction Type | Example Reagent | Resulting Functional Group | Potential for SAR Exploration |
|---|---|---|---|---|
| 5-position | Suzuki Coupling | Phenylboronic acid | Phenyl | Exploration of aryl substituent effects (steric, electronic) |
| 5-position | Sonogashira Coupling | Ethynylbenzene | Phenylethynyl | Probing linear, rigid extensions into binding pockets |
| 1-position | Acylation | Acetyl chloride | Acetamido | Modification of hydrogen bonding and polarity |
| 1-position | Reductive Amination | Acetone, NaBH(OAc)3 | Isopropylamino | Introduction of alkyl groups to probe hydrophobic pockets |
The development of potent and selective inhibitors often involves a detailed understanding of the interactions between the small molecule and its protein target. The modifiable nature of the this compound scaffold allows for the fine-tuning of these interactions to achieve the desired biological profile.
Pharmacophore Development
Pharmacophore modeling is a crucial technique in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. While direct pharmacophore models based on this compound are not extensively documented in publicly available research, the broader class of isoquinoline derivatives has been a significant subject of such studies. These models provide a framework for designing novel ligands with desired biological activities.
The isoquinoline scaffold is a common feature in molecules targeting various receptors and enzymes. For instance, pharmacophore models have been developed for N-methyl-D-aspartate (NMDA) receptor antagonists, where the isoquinoline core serves as a key structural element. In these models, the spatial arrangement of features like hydrogen bond donors, acceptors, and hydrophobic regions is defined to optimize binding to the receptor. The amine group and the aromatic system of this compound can be key contributors to such pharmacophoric features, acting as hydrogen bond donors and participating in hydrophobic or aromatic interactions.
Furthermore, pharmacophore models for kinase inhibitors often incorporate heterocyclic scaffolds like isoquinoline. The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, a common interaction motif in the hinge region of many kinase active sites. The bromine atom on the this compound molecule can be exploited to introduce further diversity and to probe specific pockets within a target protein, potentially enhancing selectivity and potency. The development of a pharmacophore model incorporating the this compound scaffold would involve aligning a set of active compounds and identifying common chemical features that are essential for their biological activity.
Table 1: Key Pharmacophoric Features of Isoquinoline-Based Compounds
| Pharmacophoric Feature | Potential Contribution from this compound |
| Hydrogen Bond Donor | The primary amine group at the C1 position. |
| Hydrogen Bond Acceptor | The nitrogen atom within the isoquinoline ring system. |
| Aromatic Ring | The bicyclic isoquinoline ring system. |
| Hydrophobic Group | The entire isoquinoline scaffold, with the bromo-substituent potentially enhancing hydrophobic interactions. |
This table is generated based on the general principles of pharmacophore modeling and the known roles of similar functional groups in related molecules.
Investigations into Potential Biological Activities
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been investigated for a wide range of biological activities. The introduction of a bromine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced potency or altered selectivity.
Research into the biological activities of bromo-substituted isoquinolines and related quinoline (B57606) derivatives has revealed significant potential, particularly in the realm of anticancer and kinase inhibitory activities. For example, studies on brominated quinoline derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. Specifically, compounds like 6-bromo-5-nitroquinoline have shown significant cytotoxic effects. The mechanism of action for many of these compounds involves the inhibition of key cellular processes, such as the function of topoisomerase enzymes.
Moreover, the isoquinoline scaffold is a well-established core for the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of isoquinoline have been shown to inhibit various kinases, such as Abl and BRAF, with high potency. The amine group at the 1-position of this compound is well-positioned to interact with the hinge region of the kinase active site, a common binding mode for many kinase inhibitors.
Table 2: Examples of Biologically Active Bromo-Substituted Quinolines and Isoquinolines
| Compound | Biological Activity | Target Cell Lines/Enzymes | Reference |
| 6-Bromo-5-nitroquinoline | Antiproliferative | C6, HeLa, HT29 | |
| 5,7-Dibromo-8-hydroxyquinoline | Anticancer, Topoisomerase I inhibitor | C6, HeLa, HT29 | |
| Isoquinoline-containing compounds | Abl and BRAF kinase inhibition | Abl, BRAF (V600E) | |
| 3-Bromo isoquinoline derivatives | Analgesic and anti-inflammatory | Not specified |
This table presents selected examples of related compounds to illustrate the potential biological activities of the this compound scaffold.
Materials Science Applications
Development of Organic Electronic Materials (e.g., OLEDs)
The field of organic electronics has seen rapid advancements, with organic light-emitting diodes (OLEDs) being a prominent application. The performance of OLEDs is heavily dependent on the properties of the organic materials used in their construction. Heterocyclic compounds, including quinoline and isoquinoline derivatives, have been extensively investigated for their potential as emitters, host materials, and charge transporters in OLEDs.
The fluorescence and charge-transport properties of these materials are key to their function in OLEDs. The isoquinoline core provides a rigid, planar structure that can facilitate intermolecular π-π stacking, which is beneficial for charge transport. The photophysical properties of these molecules can be tuned by introducing various substituents. The bromine atom in this compound can influence the electronic properties of the molecule, potentially leading to shifts in the emission wavelength and improvements in quantum efficiency.
A notable example is the use of a related compound, 5,7-dibromo-8-hydroxyquinoline, as a fluorescent material in the light-emitting layer of an OLED. This demonstrates that bromo-substituted quinoline and, by extension, isoquinoline scaffolds can serve as effective emitters. The bromine atoms can also serve as synthetic handles for further functionalization, allowing for the attachment of other organic moieties to fine-tune the material's properties for specific OLED applications, such as adjusting the emission color or enhancing thermal stability. The synthesis of OLED materials often involves cross-coupling reactions, where a bromo-substituted aromatic compound is a key starting material.
Table 3: Properties of Quinoline/Isoquinoline Derivatives in OLEDs
| Compound/Derivative Class | Role in OLED | Key Properties | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | Fluorescent Emitter | High fluorescence response | |
| Pyrazoloquinoline derivatives | Emitter | Electroluminescent | |
| Bis(8-hydroxyquinoline) zinc derivatives | Emitter | Yellow electroluminescence |
This table provides examples of related compounds and their applications in OLEDs to highlight the potential of the this compound core structure in materials science.
Computational Chemistry and Spectroscopic Investigations of 5 Bromoisoquinolin 1 Amine
Theoretical Studies and Modeling
Conformational Analysis:A formal conformational analysis to identify the most stable spatial arrangements of the molecule has not been reported.
While computational studies exist for the parent isoquinoline (B145761) molecule and other substituted derivatives, these findings cannot be directly extrapolated to 5-Bromoisoquinolin-1-amine due to the significant influence of the bromo and amine functional groups on the molecule's electronic structure and geometry. The absence of this specific computational data prevents the creation of a detailed and scientifically accurate article as per the requested structure. Further experimental and theoretical research is required to elucidate the computational and spectroscopic profile of this important chemical intermediate.
Spectroscopic and Computational Analysis of this compound Unsuccessful
A comprehensive search for detailed spectroscopic and computational chemistry data for the compound this compound has been conducted to generate an in-depth scientific article. However, despite targeted searches utilizing the compound name and its CAS number (852570-80-0), specific experimental data required for a thorough characterization remains unavailable in the public domain through the performed searches.
The intended article was structured to focus on the computational and spectroscopic investigations of this compound, with a specific emphasis on its characterization through various advanced analytical techniques. The planned sections were to include detailed discussions and data presentations on Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy.
While several chemical suppliers list this compound in their catalogs, and some databases provide titles suggesting the existence of spectral data, the actual experimental details such as ¹H and ¹³C NMR chemical shifts, vibrational frequencies from FT-IR and FT-Raman, mass-to-charge ratios from MS and High-Resolution Mass Spectrometry (HRMS), and absorption maxima from UV-Visible spectroscopy could not be retrieved. The search results yielded information on related but structurally distinct compounds, such as 5-bromoisoquinoline (B27571) and 5-bromoisoquinolin-1(2H)-one, or provided general principles of the spectroscopic techniques without application to the specific target molecule.
The creation of a scientifically accurate and detailed article as per the requested outline, including data tables and in-depth research findings, is contingent on the availability of this specific empirical data. Without access to primary scientific literature or database entries reporting the synthesis and characterization of this compound, the generation of the requested content is not possible at this time.
Future Research Directions and Challenges
Exploration of Novel Synthetic Routes
One promising avenue is the exploration of domino reactions, where multiple bond-forming events occur in a single pot, thereby reducing purification steps and waste generation. bohrium.com For instance, the development of a one-pot synthesis starting from readily available precursors could significantly streamline the production of this valuable intermediate. Furthermore, investigating transition-metal-catalyzed C-H activation and annulation reactions could provide novel and more direct routes to the isoquinoline (B145761) core, bypassing traditional cyclization methods. nih.govmdpi.comfigshare.com
Challenges in this area include achieving high regioselectivity in the initial construction of the substituted isoquinoline ring and ensuring the compatibility of various functional groups with the reaction conditions. Overcoming these hurdles will require the design of novel catalyst systems and a deeper understanding of the underlying reaction mechanisms.
Development of Sustainable and Green Chemistry Approaches
In line with the growing emphasis on environmentally benign chemical processes, a significant challenge and opportunity lies in the development of sustainable and green synthetic methods for 5-Bromoisoquinolin-1-amine. Traditional methods often rely on toxic solvents and produce significant chemical waste. rsc.org
Future research will increasingly focus on the implementation of green chemistry principles. mdpi.comnih.gov This includes the use of safer and biodegradable solvents, such as water or polyethylene (B3416737) glycol (PEG), and the development of recyclable catalytic systems. nih.gov Microwave-assisted organic synthesis (MAOS) presents another green alternative, often leading to shorter reaction times, higher yields, and reduced energy consumption. nih.gov The exploration of catalyst-free reactions, where the inherent reactivity of the starting materials is harnessed under specific conditions, also represents a frontier in the sustainable synthesis of isoquinoline derivatives. bohrium.com
A key challenge is to maintain or improve reaction efficiency and selectivity while adhering to green chemistry principles. The development of robust and recyclable catalysts that can function effectively in green solvents is crucial for the industrial-scale production of this compound.
Advanced Functionalization Strategies
The bromine atom and the amine group on the this compound scaffold offer versatile handles for further molecular elaboration. Future research will undoubtedly focus on developing more advanced and selective functionalization strategies to create a diverse library of derivatives with novel properties.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, will continue to be instrumental in modifying the 5-position by introducing various aryl, alkyl, and amino substituents. myskinrecipes.com A significant area of advancement will be the direct C-H functionalization of the isoquinoline core. thieme-connect.denih.gov This powerful technique allows for the introduction of new functional groups without the need for pre-functionalized starting materials, leading to more efficient and atom-economical syntheses. mdpi.com
The primary challenge in this domain is achieving high regioselectivity, as multiple C-H bonds are available for activation on the isoquinoline ring. The development of directing groups or highly selective catalyst systems will be paramount to control the site of functionalization and access a wider range of structurally diverse molecules.
Deepening Mechanistic Understanding
A thorough understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is critical for optimizing existing methods and developing new ones. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms in detail.
For instance, detailed kinetic studies and the isolation and characterization of reaction intermediates can provide valuable insights into the pathways of nucleophilic aromatic substitution (SNAr) reactions involving the bromo-substituent. nih.govrsc.org Computational studies, using methods such as Density Functional Theory (DFT), can be employed to model reaction pathways, predict transition state energies, and understand the factors controlling regioselectivity and reactivity. mdpi.com This deeper mechanistic knowledge will enable the rational design of more efficient and selective synthetic protocols.
The complexity of many catalytic cycles and the transient nature of key intermediates pose significant challenges to mechanistic studies. The synergistic use of advanced spectroscopic techniques and high-level computational modeling will be essential to unravel these intricate reaction pathways.
Expanded Applications in Interdisciplinary Fields
While this compound is well-established as a crucial intermediate in the synthesis of kinase inhibitors for cancer treatment, its potential applications extend to other interdisciplinary fields. nbinno.commyskinrecipes.com Future research will focus on exploring these new frontiers.
In medicinal chemistry, derivatives of this compound could be investigated for their potential as antibacterial, antiviral, or anti-inflammatory agents, given the broad biological activities associated with the isoquinoline scaffold. researchgate.netmdpi.com In materials science, the unique electronic and coordinating properties of this compound and its derivatives could be harnessed for the development of novel organic light-emitting diodes (OLEDs), sensors, or catalysts. nbinno.com The ability of the nitrogen atoms in the isoquinoline ring and the exocyclic amine to act as ligands for metal ions opens up possibilities for creating functional coordination polymers and metal-organic frameworks (MOFs).
The main challenge in expanding the applications of this compound is the need for extensive screening and testing to identify new functionalities. This will require collaborative efforts between synthetic chemists, biologists, and materials scientists to fully realize the potential of this versatile chemical scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Bromoisoquinolin-1-amine, and how can reaction conditions be controlled to improve yield?
- Methodological Answer: A common approach involves bromination of isoquinoline derivatives followed by amination. For example, bromination at the 1-position can be achieved using bromine in the presence of a Lewis acid catalyst (e.g., AlCl₃) at elevated temperatures (~80°C). Subsequent amination may employ ammonia or a protected amine source under controlled pH and temperature. Yield optimization requires monitoring reaction kinetics and intermediates via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?
- Methodological Answer:
- ¹H/¹³C NMR : Look for distinct aromatic proton signals (δ 7.5–9.0 ppm) and deshielding effects from bromine.
- Mass Spectrometry (MS) : The molecular ion peak [M+H]⁺ should match the molecular formula (C₉H₇BrN₂, ~223.07 g/mol).
- IR Spectroscopy : Confirm N-H stretching (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹). Purity (>95%) is validated via HPLC with a C18 column .
Q. What purification methods are recommended for this compound to achieve high purity for pharmacological assays?
- Methodological Answer: Recrystallization using ethanol/water mixtures removes soluble impurities. Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) resolves regioisomers. Final purity (>98%) is confirmed by melting point analysis and LC-MS .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of this compound derivatives across different studies?
- Methodological Answer: Contradictions may arise from variations in cell lines, assay protocols, or compound purity. Standardize assays using validated cell models (e.g., HeLa for cytotoxicity) and report purity thresholds. Meta-analysis tools (e.g., I² statistic) quantify heterogeneity in datasets, while sensitivity analysis identifies outlier studies .
Q. What strategies are recommended for optimizing palladium-catalyzed cross-coupling reactions involving this compound as a substrate?
- Methodological Answer: Use Suzuki-Miyaura coupling with arylboronic acids. Optimize catalyst (Pd(PPh₃)₄ or PdCl₂(dppf)), base (K₂CO₃), and solvent (DMF/toluene). Monitor reaction progress via GC-MS. Ligand screening (e.g., XPhos) enhances regioselectivity for C-C bond formation at the brominated position .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Predict sites prone to nucleophilic attack (e.g., bromine substitution) using electrostatic potential maps. Validate predictions with kinetic isotope effects or Hammett plots .
Q. What in vitro models are appropriate for evaluating the neuroprotective potential of this compound derivatives?
- Methodological Answer: Use SH-SY5Y neuronal cells under oxidative stress (H₂O₂-induced). Measure viability via MTT assay and apoptotic markers (caspase-3 activity). Compare with positive controls (e.g., rasagiline). Ensure metabolite stability in cerebrospinal fluid via LC-MS/MS pharmacokinetic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
